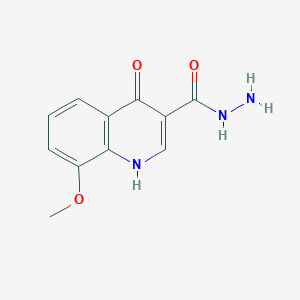

4-Hydroxy-8-methoxyquinoline-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-8-methoxyquinoline-3-carbohydrazide is a derivative of 8-hydroxyquinoline, a compound known for its broad-ranging pharmacological potential This compound incorporates a quinoline core structure, which is a bicyclic compound consisting of a pyridine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide typically involves the following steps:

Starting Material: The synthesis begins with 8-hydroxyquinoline.

Methoxylation: The hydroxyl group at position 8 is methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Hydrazide Formation: The methoxylated product is then reacted with hydrazine hydrate to introduce the carbohydrazide group at position 3.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbohydrazide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-Hydroxy-8-methoxyquinoline-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, which is crucial for its antimicrobial activity. Additionally, it can interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

8-Hydroxyquinoline: The parent compound with a broad range of biological activities.

4-Hydroxyquinoline: Lacks the methoxy group but shares similar core structure and properties.

8-Methoxyquinoline: Lacks the hydroxyl group but retains the methoxy group at position 8.

Uniqueness: 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide is unique due to the presence of both hydroxyl and methoxy groups, along with the carbohydrazide group

Biological Activity

4-Hydroxy-8-methoxyquinoline-3-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral effects, as well as its potential applications in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₁₃N₃O₃

- CAS Number : 342804-06-2

This compound features a quinoline scaffold, which is known for its broad range of biological activities. The presence of the hydroxy and methoxy groups enhances its pharmacological properties, making it a candidate for further research.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a potential lead in the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy .

Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown potential antiviral activity. Preliminary studies suggest efficacy against certain viral strains, with mechanisms involving inhibition of viral replication. For instance:

- HIV : Exhibited an EC50 value of 75 µM in preliminary assays.

- Influenza Virus : Demonstrated significant inhibition in vitro with low cytotoxicity .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of quinoline compounds, including this compound. These studies employed molecular modeling and docking techniques to predict binding affinities to target proteins involved in disease processes.

Example Study

A notable study published in Europe PMC explored the synthesis and biological evaluation of several quinoline derivatives, including those similar to our compound of interest. The researchers found that modifications at specific positions on the quinoline ring significantly influenced biological activity and toxicity profiles .

Properties

IUPAC Name |

8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-8-4-2-3-6-9(8)13-5-7(10(6)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZIZAAPVWDQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.